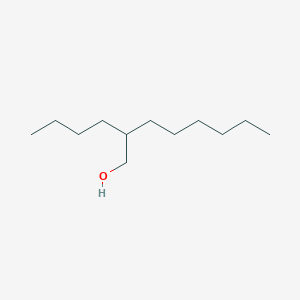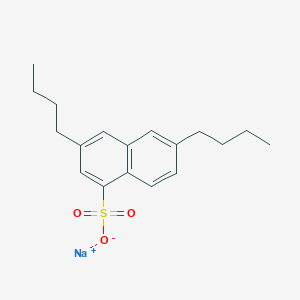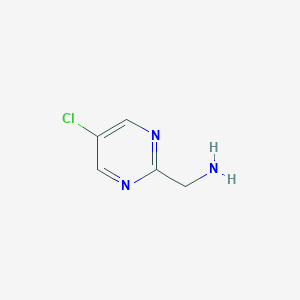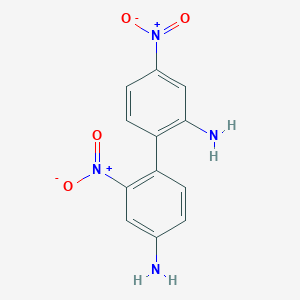
(5-Methoxy-2-methylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methoxy-2-methylphenyl)boronic acid is an organic compound with the molecular formula C8H11BO3. It is a boronic acid derivative, characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with a methoxy group at the 5-position and a methyl group at the 2-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility and reactivity .
Wirkmechanismus
- Boronic acids, including (5-Methoxy-2-methylphenyl)boronic acid, can form reversible complexes with diols (such as sugars) through boron-oxygen interactions. These interactions are essential for their biological activity .
Target of Action
Mode of Action
Biochemische Analyse
Biochemical Properties
They can form reversible covalent bonds with sugars, which makes them useful in the detection and separation of these biomolecules .
Cellular Effects
Boronic acids are known to interact with various cellular components, including enzymes and proteins, influencing cellular processes .
Molecular Mechanism
Boronic acids are known to interact with biomolecules through the formation of reversible covalent bonds
Temporal Effects in Laboratory Settings
The compound is known to be stable under inert atmosphere and at temperatures between 2-8°C .
Metabolic Pathways
Boronic acids are known to participate in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to interact with various cellular compartments due to their ability to form reversible covalent bonds with biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(5-Methoxy-2-methylphenyl)boronic acid can be synthesized through various methods. One common approach involves the reaction of 5-methoxy-2-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . Another method includes the direct borylation of 5-methoxy-2-methylphenyl halides using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their efficiency and ability to produce high yields under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methoxy-2-methylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: It participates in nucleophilic substitution reactions, often forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(5-Methoxy-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: The compound is explored for its potential in drug development, especially in designing enzyme inhibitors and anticancer agents.
Industry: It is utilized in the production of advanced materials and polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-2-methylphenylboronic acid
- 2-Methoxy-5-methylphenylboronic acid
- 2-Methoxyphenylboronic acid
Uniqueness
(5-Methoxy-2-methylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise molecular modifications .
Eigenschaften
IUPAC Name |
(5-methoxy-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5,10-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQJFILPCCJEGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590733 |
Source


|
| Record name | (5-Methoxy-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617689-07-3 |
Source


|
| Record name | (5-Methoxy-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














